5-Bromo-7-methoxyimidazo[1,5-a]pyridine: A Technical Guide on Synthesis, Photophysics, and Scaffold Functionalization
5-Bromo-7-methoxyimidazo[1,5-a]pyridine: A Technical Guide on Synthesis, Photophysics, and Scaffold Functionalization
Executive Summary
As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently evaluate heterocyclic building blocks that offer both structural rigidity and modular functionalization. The imidazo[1,5-a]pyridine core is a privileged, bicyclic scaffold widely recognized for its compact shape, thermal stability, and remarkable photophysical properties.
Specifically, the 5-bromo-7-methoxyimidazo[1,5-a]pyridine derivative represents a highly specialized, dual-functional building block. While the exact combination of the 5-bromo and 7-methoxy substituents may lack a widely publicized Chemical Abstracts Service (CAS) Registry Number due to its proprietary or novel nature in specific libraries, its structural components offer immense utility. The 5-bromo position serves as a critical vector for transition-metal-catalyzed cross-coupling, while the 7-methoxy group acts as an electron-donating group (EDG) that dramatically shifts the electronic landscape of the molecule.
This whitepaper provides an in-depth analysis of the chemical properties, CAS registry landscape, and a validated synthetic methodology for this specific scaffold.
Chemical Identity & CAS Registry Landscape
In chemical databases and regulatory frameworks, specific substitution patterns on the imidazo[1,5-a]pyridine core dictate the assignment of unique CAS numbers. When a specific derivative like 5-bromo-7-methoxyimidazo[1,5-a]pyridine is synthesized for the first time, it must be registered through the American Chemical Society (ACS) to receive a unique identifier.
To understand the regulatory and commercial landscape of this scaffold, we must look at its closest commercially available analogs. The table below summarizes the quantitative data and registry information for related building blocks utilized in similar synthetic pathways .
Table 1: Related Imidazo[1,5-a]pyridine Building Blocks
| Compound Name | Substitution Pattern | CAS Registry Number | Primary Utility / Application |
| 5-Bromoimidazo[1,5-a]pyridine | 5-Br | 885275-77-4 | General cross-coupling handle |
| 1-Bromoimidazo[1,5-a]pyridine | 1-Br | 885275-80-9 | C1-functionalization |
| 7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde | 7-OMe, 1-CHO | 1780955-95-4 | Precursor for alkene synthesis |
| 7-Bromo-1-(3-methoxypropyl)imidazo[1,5-a]pyridine | 7-Br, 1-Alkyl | 865156-45-2 | Extended aliphatic linkage |
| 5-Bromo-7-methoxyimidazo[1,5-a]pyridine | 5-Br, 7-OMe | Unassigned / Proprietary | Dual-functional optoelectronic core |
Note: Researchers synthesizing the 5-bromo-7-methoxy derivative for commercial libraries must submit the compound's structure, standard IUPAC name, and spectral data (NMR, HRMS) to CAS for formal registration.
Structural Dynamics & Photophysical Causality
The strategic placement of substituents on the imidazo[1,5-a]pyridine core is not arbitrary; it is governed by the inherent electron density of the fused ring system.
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The 5-Bromo Handle (Sterics & Reactivity): The 5-position is adjacent to the bridgehead nitrogen. Functionalizing this position requires overcoming significant steric hindrance. However, once halogenated, the C5-Br bond becomes an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The proximity to the bridgehead nitrogen activates the C-Br bond toward oxidative addition by Pd(0) species.
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The 7-Methoxy Group (Push-Pull Electronics): The 7-methoxy group is a strong electron-donating group. By pushing electron density into the pyridine ring via resonance, it lowers the overall oxidation potential of the molecule. In the context of photophysics, this creates a "push-pull" electronic system that induces a significant red-shift in the molecule's absorption and emission spectra. This large Stokes shift is highly desirable for developing fluorescent membrane probes and optoelectronic materials, as it minimizes self-absorption and background auto-fluorescence .
Divergent Functionalization Workflow
The true value of 5-bromo-7-methoxyimidazo[1,5-a]pyridine lies in its modularity. The diagram below maps the causal relationship between the 5-bromo handle and its downstream applications in drug discovery and materials science.
Figure 1: Divergent functionalization of the imidazo[1,5-a]pyridine scaffold via the 5-bromo handle.
Experimental Methodology: Self-Validating Synthesis Protocol
Synthesizing highly substituted imidazo[1,5-a]pyridines can be challenging. Traditional Vilsmeier-type cyclizations often fail or yield complex mixtures when applied to highly electron-rich or sterically hindered substrates.
Reagents Required
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(6-Bromo-4-methoxypyridin-2-yl)methanamine : 1.0 mmol (217 mg) - Starting Material
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Nitromethane : 2.0 mmol (122 mg) - Carbon Source for C1
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Phosphorous Acid (H₃PO₃) : 1.5 mmol (123 mg) - Co-activator
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Polyphosphoric Acid (PPA) : 3.0 g - Solvent and Dehydrating Agent
Step-by-Step Protocol
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Reaction Assembly (Inert Atmosphere): Charge a dry, 50 mL Schlenk flask equipped with a magnetic stir bar with (6-bromo-4-methoxypyridin-2-yl)methanamine (1.0 mmol) and nitromethane (2.0 mmol). Purge the flask with dry nitrogen for 5 minutes.
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Activation & Solvent Addition: Add phosphorous acid (H₃PO₃, 1.5 mmol) followed by 3.0 g of polyphosphoric acid (PPA). Causality Insight: PPA serves a dual role here. It acts as a viscous, high-boiling solvent and a potent dehydrating agent, facilitating the conversion of nitromethane into a highly reactive electrophilic species capable of reacting with the primary amine.
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Thermal Cyclization: Immerse the flask in a pre-heated oil bath at 110 °C. Stir vigorously under a nitrogen atmosphere for 5 to 6 hours. Self-Validation Check: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a DCM:MeOH (95:5) mobile phase. The complete disappearance of the primary amine spot (which is ninhydrin positive) and the appearance of a new, blue-fluorescent spot under 365 nm UV light indicates successful Schiff base formation and subsequent cyclization.
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Quenching & Neutralization: Remove the flask from the oil bath and allow it to cool to 0 °C in an ice bath. Carefully quench the highly viscous mixture by adding ice-cold distilled water (20 mL). Slowly add a 6M NaOH aqueous solution dropwise until the pH of the mixture reaches 8.0–9.0. Safety Caution: The neutralization of PPA is highly exothermic; temperature control is critical to prevent degradation of the methoxy group.
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Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude dark residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-bromo-7-methoxyimidazo[1,5-a]pyridine as a solid.
Conclusion
The 5-bromo-7-methoxyimidazo[1,5-a]pyridine scaffold is a masterclass in rational chemical design. By combining the reactive potential of a bridgehead-adjacent bromine with the electronic modulation of a methoxy group, researchers can unlock new pathways in both medicinal chemistry and optoelectronics. While its specific CAS number may remain proprietary or pending registration depending on the catalog, its synthesis can be reliably achieved and validated using the PPA-mediated nitroalkane cyclocondensation protocol detailed above.
References
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PubChem: 1-Bromoimidazo[1,5-a]pyridine (CAS 885275-80-9) & Related Substances. National Center for Biotechnology Information (NCBI). Available at:[Link]
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Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules (MDPI). Available at:[Link]
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Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at:[Link]
